![molecular formula C18H12BrCl2N3OS B3006080 5-bromo-2-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 391866-36-7](/img/structure/B3006080.png)

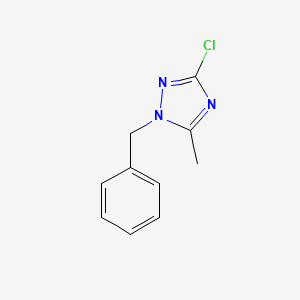

5-bromo-2-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

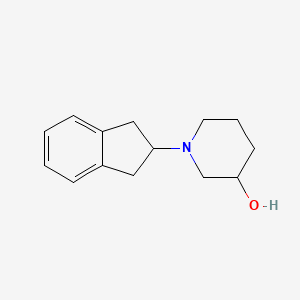

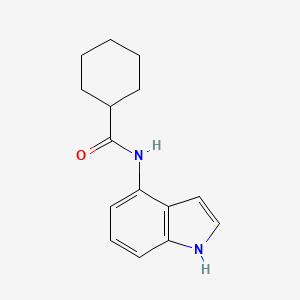

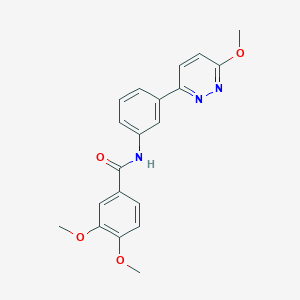

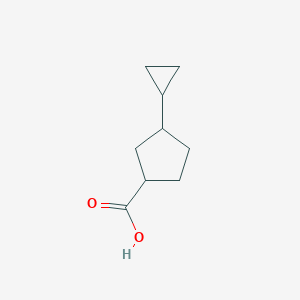

5-bromo-2-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a useful research compound. Its molecular formula is C18H12BrCl2N3OS and its molecular weight is 469.18. The purity is usually 95%.

BenchChem offers high-quality 5-bromo-2-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-2-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

I have conducted several searches to find detailed information on the scientific research applications of the compound you’re interested in, but it appears that there is limited publicly available information on this specific compound. This could be due to its novelty or specialized nature within scientific research.

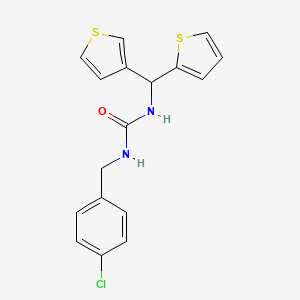

- Medicine : Benzamide derivatives are known for their potential as EGFR and erbB2 inhibitors, antitumor agents, anti-Alzheimer agents, antidiabetic agents, antiparasitic agents, antimicrobial agents, and more .

- Material Science : They have applications in chemosensing, crystal engineering, fluorescence applications, and corrosion science .

- Chemistry : Benzamide derivatives serve as important intermediates in organic reactions and as ligands for asymmetric catalysis .

Mechanism of Action

Target of Action

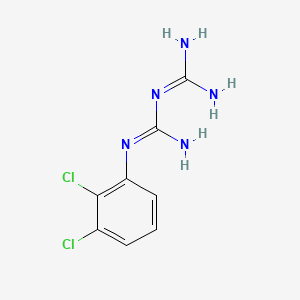

Similar compounds have been found to target sodium-glucose transport proteins (sglt2) in the treatment of type 2 diabetes .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a process of binding and inhibition, similar to other sglt2 inhibitors .

Biochemical Pathways

Sglt2 inhibitors generally work by preventing the reabsorption of glucose in the kidneys, leading to a decrease in blood glucose levels .

Pharmacokinetics

The compound’s molecular weight is 326573 , which may influence its pharmacokinetic properties.

Result of Action

Sglt2 inhibitors generally result in the reduction of blood glucose levels, which can help manage type 2 diabetes .

properties

IUPAC Name |

5-bromo-2-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrCl2N3OS/c19-10-1-6-15(21)13(7-10)18(25)22-17-14-8-26-9-16(14)23-24(17)12-4-2-11(20)3-5-12/h1-7H,8-9H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYXTKWKILYUCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=C(C=CC(=C4)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrCl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3005997.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B3005998.png)

![2-[5-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B3006003.png)

![ethyl 4-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B3006006.png)

![Ethyl 3-[(4-nitrophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B3006012.png)

![N'-[(1E)-2-chloroethylidene]benzohydrazide](/img/structure/B3006013.png)

![3,5-dimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B3006014.png)